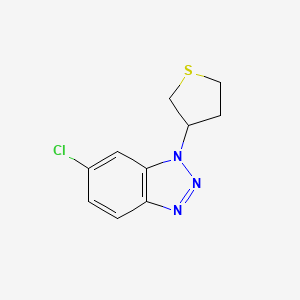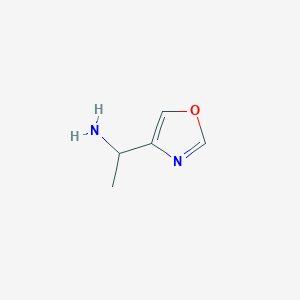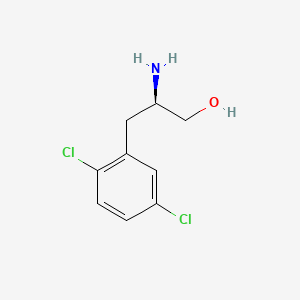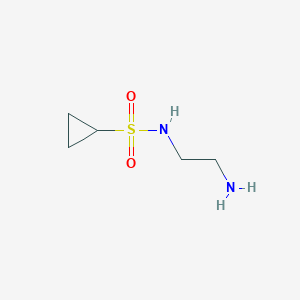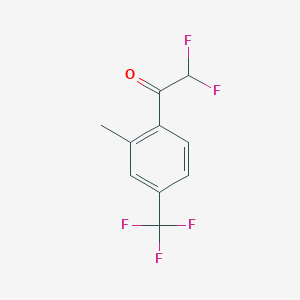
2,2-Difluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atoms into the molecular structure. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and advanced purification techniques ensures the high purity and yield of the final product.
化学反应分析
Types of Reactions
2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the difluoro and methyl groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains trifluoromethyl groups but has a different core structure.
Uniqueness
2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-one is unique due to its specific arrangement of fluorine atoms and the presence of both difluoro and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
属性
分子式 |
C10H7F5O |
|---|---|
分子量 |
238.15 g/mol |
IUPAC 名称 |
2,2-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H7F5O/c1-5-4-6(10(13,14)15)2-3-7(5)8(16)9(11)12/h2-4,9H,1H3 |
InChI 键 |
YIKKZWMGRARMNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


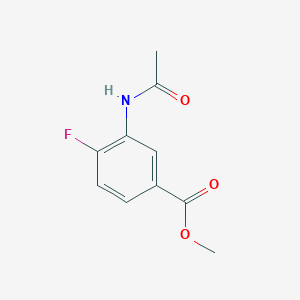
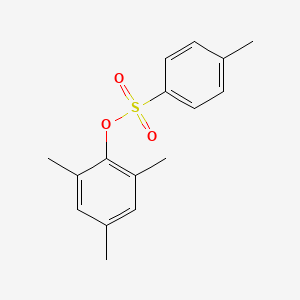
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)
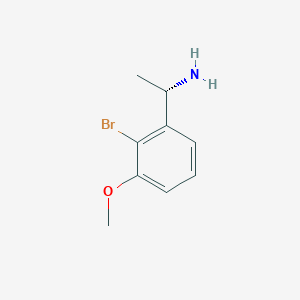
![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)
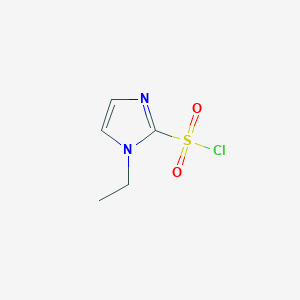
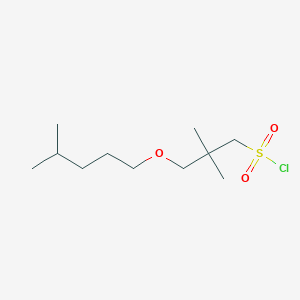
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)

